molecular formula C21H23F2NO2 B1671765 Etoxazole CAS No. 153233-91-1

Etoxazole

Cat. No.: B1671765
CAS No.: 153233-91-1
M. Wt: 359.4 g/mol
InChI Key: IXSZQYVWNJNRAL-UHFFFAOYSA-N
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Description

Etoxazole is a systemic acaricide primarily used to combat spider mites. It is a narrow-spectrum pesticide that targets mites in their egg, larval, and nymph stages but not the adult stage. This compound is known for its effectiveness against various pests, including aphids, the green rice leafhopper, and the diamondback moth. It was discovered in the 1980s and released for commercial use in Japan in 1998 .

Scientific Research Applications

Etoxazole has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Etoxazole is an acaricide (miticide/ovicide) that primarily targets a variety of mites in the egg, larvae, and nymph stages . It also exhibits insecticidal activity towards aphids, the green rice leafhopper, and diamondback moth .

Mode of Action

This compound acts by inhibiting chitin biosynthesis, a critical component of the arthropod exoskeleton . This inhibition disrupts the molting process during insect and mite development . Additionally, it causes adults to lay sterile eggs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chitin biosynthesis pathway . Chitin is among the most abundant natural polymers and serves as the skeletal polysaccharide in the cuticle and the midgut peritrophic matrix of arthropods . By inhibiting chitin synthesis, this compound disrupts the normal development and reproduction of mites and insects .

Pharmacokinetics

This compound has a low aqueous solubility and a low volatility . Its partition coefficient (Log Pow) is 5.52 ± 0.58 at 20 °C, indicating that it is lipophilic . The compound’s hydrolysis half-life varies with pH and temperature . These properties influence the bioavailability of this compound in the environment.

Result of Action

The inhibition of chitin biosynthesis by this compound results in disruption of the molting process in mites and insects, leading to their death . Additionally, it causes adults to lay sterile eggs, thereby reducing the population of the pests .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. Its persistence in the environment can vary depending on the specific conditions of the soil or water system . Furthermore, this compound’s phototoxic potential at ultraviolet B (UVB) ranges needs further investigation . These factors can influence the compound’s effectiveness and environmental impact.

Safety and Hazards

Etoxazole is harmful if inhaled and very toxic to aquatic life with long-lasting effects . It’s also toxic if swallowed and in contact with skin, and it causes serious eye irritation .

Future Directions

Etoxazole has shown promising results against several major insect and acarus pests, and its bioactivity was found to be many times that of other tested insecticides and acaricides widely used in vegetable crops in China . Therefore, it can be expected to be extensively used on vegetable crops in China in the future .

Biochemical Analysis

Biochemical Properties

The biotransformation of Etoxazole in rats primarily involves the hydroxylation of the 4,5-dihydrooxazole ring, followed by cleavage of the metabolite and hydroxylation of the tert-butyl side-chain . This suggests that this compound interacts with enzymes responsible for hydroxylation reactions in the body .

Cellular Effects

This could potentially impact cell signaling pathways, gene expression, and cellular metabolism related to chitin production and utilization .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting chitin synthesis . This involves binding interactions with enzymes involved in chitin production, potentially leading to enzyme inhibition .

Temporal Effects in Laboratory Settings

Given its role as a chitin synthesis inhibitor, it is likely that its effects would be observed over a period of time as chitin production is disrupted .

Dosage Effects in Animal Models

Given its role as a chitin synthesis inhibitor, it is likely that higher doses would result in greater disruption of chitin production .

Metabolic Pathways

This compound is involved in metabolic pathways that involve the hydroxylation of the 4,5-dihydrooxazole ring and the tert-butyl side-chain . This suggests that it interacts with enzymes responsible for these hydroxylation reactions .

Transport and Distribution

Given its biochemical properties, it is likely that it is transported and distributed in a manner similar to other chitin synthesis inhibitors .

Subcellular Localization

Given its role as a chitin synthesis inhibitor, it is likely that it is localized to areas of the cell where chitin production occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Etoxazole is synthesized through a multi-step process involving the reaction of 2,6-difluorobenzonitrile with tert-butyl 4-hydroxybenzoate, followed by cyclization to form the oxazole ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the concentration of this compound and its metabolites in the final product .

Chemical Reactions Analysis

Types of Reactions

Etoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites of this compound, such as R-8 and R-13, which are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) .

Comparison with Similar Compounds

Etoxazole is compared with other acaricides such as:

This compound is unique due to its high specificity for mites and its ability to target multiple developmental stages, making it a valuable tool in integrated pest management .

Properties

IUPAC Name

4-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2NO2/c1-5-25-18-11-13(21(2,3)4)9-10-14(18)17-12-26-20(24-17)19-15(22)7-6-8-16(19)23/h6-11,17H,5,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSZQYVWNJNRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2COC(=N2)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034586
Record name Etoxazole
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Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless solid; [Merck Index] White solid with a musty odor; Commercial product is brown; [HSDB] Colorless crystalline solid; [MSDSonline]
Record name Etoxazole
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Solubility

In water, 3.99X10-2 mg/L at 10 °C; 6.69X10-2 mg/L at 30 °C, In water, 7.54X10-2 mg/L at 20 °C, Solubility in acetone 300, methanol 90, ethanol 90, cyclohexanone 500, etrahydrofuran 750, acetonitrile 80, ethyl acetate 250, xylene 250, n-hexane 13, n-heptane 13 (all in g/L, 20 °C)
Record name ETOXAZOLE
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Density

1.24 g/cu cm at 20 °C
Record name ETOXAZOLE
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Vapor Pressure

0.00000002 [mmHg], 1.64X10-8 mm Hg at 25 °C
Record name Etoxazole
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Color/Form

White, crystalline powder, Brown granules /End-use/

CAS No.

153233-91-1
Record name Etoxazole
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Record name Etoxazole [ISO]
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Record name Etoxazole
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Record name Oxazole, 2-(2,6-difluorophenyl)-4-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro
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Record name ETOXAZOLE
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Record name ETOXAZOLE
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Melting Point

101-102 °C
Record name ETOXAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7277
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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